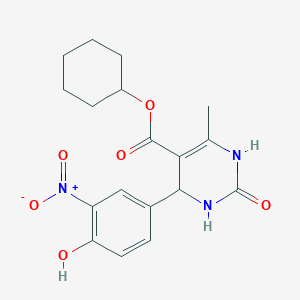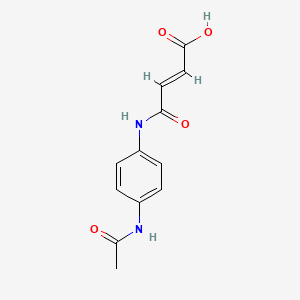![molecular formula C17H11BrCl2N6 B11706970 8-bromo-3-[(2Z)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11706970.png)
8-bromo-3-[(2Z)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE is a complex organic molecule featuring a triazinoindole core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE typically involves multi-step organic reactions. The initial step often includes the formation of the triazinoindole core, followed by bromination and methylation reactions to introduce the bromo and methyl groups, respectively. The final step involves the condensation of the triazinoindole derivative with 2,4-dichlorobenzaldehyde under specific conditions to form the hydrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the multi-step synthesis process. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the hydrazine moiety.
Substitution: The bromo and dichlorophenyl groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
(2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as electronic or optical materials.
Mécanisme D'action
The mechanism of action of (2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the triazinoindole core.
8-Bromo-5-methylindole: Contains the bromo and methyl groups but lacks the triazino and hydrazine moieties.
Uniqueness
The uniqueness of (2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE lies in its complex structure, combining multiple functional groups and a triazinoindole core
Propriétés
Formule moléculaire |
C17H11BrCl2N6 |
|---|---|
Poids moléculaire |
450.1 g/mol |
Nom IUPAC |
8-bromo-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-5-methyl-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C17H11BrCl2N6/c1-26-14-5-3-10(18)6-12(14)15-16(26)22-17(25-23-15)24-21-8-9-2-4-11(19)7-13(9)20/h2-8H,1H3,(H,22,24,25)/b21-8- |
Clé InChI |
MJFHBYNZCJVWNC-WNFQYIGGSA-N |
SMILES isomérique |
CN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)N/N=C\C4=C(C=C(C=C4)Cl)Cl |
SMILES canonique |
CN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)NN=CC4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-[2-(4-iodophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706889.png)
![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B11706890.png)

![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11706903.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11706910.png)

![2-[(3Z)-3-(benzoylhydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11706915.png)

![2-(2,4-dichlorophenoxy)-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B11706930.png)
![N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11706938.png)
![(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706946.png)
![4-tert-butyl-2-chloro-6-{[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]amino}phenol](/img/structure/B11706947.png)

